molecular formula C6H6O B14538969 (2S,3R)-2-Ethenyl-3-ethynyloxirane CAS No. 62376-97-0

(2S,3R)-2-Ethenyl-3-ethynyloxirane

Cat. No.: B14538969
CAS No.: 62376-97-0
M. Wt: 94.11 g/mol
InChI Key: PALXUKGGQAYKFP-RITPCOANSA-N
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Description

(2S,3R)-2-Ethenyl-3-ethynyloxirane is a chiral epoxide with unique stereochemistry. This compound is characterized by the presence of both ethenyl and ethynyl groups attached to an oxirane ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Ethenyl-3-ethynyloxirane can be achieved through several methods. One common approach involves the enantioselective epoxidation of alkenes using chiral catalysts. For instance, the Sharpless epoxidation method can be employed, where a chiral catalyst such as titanium isopropoxide is used in combination with diethyl tartrate and tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation processes. These processes are optimized for high yield and enantioselectivity, often using continuous flow reactors to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Ethenyl-3-ethynyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diols, while reduction produces alcohols .

Scientific Research Applications

(2S,3R)-2-Ethenyl-3-ethynyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of (2S,3R)-2-Ethenyl-3-ethynyloxirane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-Ethenyl-3-ethynyloxirane is unique due to its combination of ethenyl and ethynyl groups, which impart distinct reactivity and stereochemistry. This makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing new synthetic methodologies .

Properties

CAS No.

62376-97-0

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

(2S,3R)-2-ethenyl-3-ethynyloxirane

InChI

InChI=1S/C6H6O/c1-3-5-6(4-2)7-5/h1,4-6H,2H2/t5-,6+/m1/s1

InChI Key

PALXUKGGQAYKFP-RITPCOANSA-N

Isomeric SMILES

C=C[C@H]1[C@H](O1)C#C

Canonical SMILES

C=CC1C(O1)C#C

Origin of Product

United States

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